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Compound of Interest

Compound Name: Chromium(5+)

Cat. No.: B082803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical potentials of various

chromium redox couples. The information presented is supported by established experimental

data and methodologies to assist in research and development applications where the

electrochemical properties of chromium are critical.

Data Presentation: Standard Reduction Potentials of
Chromium Redox Couples
The following table summarizes the standard reduction potentials (E°) for several key

chromium redox couples at 25 °C. These values are fundamental in predicting the

thermodynamic tendency of chromium species to be oxidized or reduced.
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Redox Couple Half-Reaction
Standard Potential
(E°) vs. SHE (V)

Citations

Cr(II)/Cr(0)
Cr²⁺(aq) + 2e⁻ →

Cr(s)
-0.91

Cr(III)/Cr(0)
Cr³⁺(aq) + 3e⁻ →

Cr(s)
-0.74

Cr(III)/Cr(II)
Cr³⁺(aq) + e⁻ →

Cr²⁺(aq)
-0.41

Cr(VI)/Cr(III)

(Dichromate)

Cr₂O₇²⁻(aq) +

14H⁺(aq) + 6e⁻ →

2Cr³⁺(aq) + 7H₂O(l)

+1.33 [1]

Cr(VI)/Cr(III)

(Chromate in basic

solution)

CrO₄²⁻(aq) + 4H₂O(l)

+ 3e⁻ → Cr(OH)₃(s) +

5OH⁻(aq)

-0.13 [2]

Experimental Protocols: Determination of
Electrochemical Potentials by Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique for studying

the electrochemical properties of a substance in solution.[3] A typical experimental setup and

procedure for analyzing chromium redox couples are detailed below.

Experimental Setup
A standard three-electrode system is employed for cyclic voltammetry measurements.[4]

Working Electrode: A material with a wide potential window and good conductivity, such as

glassy carbon, platinum, or a gold electrode, is typically used. The choice of electrode can

influence the kinetics of the electron transfer.

Reference Electrode: A stable and well-defined reference electrode, such as a Saturated

Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, is crucial for

accurate potential measurements.[5]
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Counter (Auxiliary) Electrode: A platinum wire or graphite rod with a large surface area is

commonly used to complete the electrical circuit.[4]

Electrochemical Cell: A glass cell designed to hold the sample solution and the three

electrodes.

Potentiostat/Galvanostat: An electronic instrument that controls the potential of the working

electrode and measures the resulting current.

Methodology
Solution Preparation:

Prepare a solution of the chromium salt (e.g., CrCl₃, K₂Cr₂O₇) of a known concentration

(typically in the range of 1-10 mM) in a suitable supporting electrolyte.

The supporting electrolyte is a non-electroactive salt (e.g., KCl, H₂SO₄, or a buffer

solution) at a much higher concentration (e.g., 0.1 M or 1 M) than the chromium species to

ensure sufficient conductivity and to minimize migration effects.[5] The choice of

electrolyte can be critical as some anions, like chloride, can form complexes with

chromium ions, affecting their redox potential.

The pH of the solution should be carefully controlled and measured, as many chromium

redox reactions are pH-dependent, which is evident from the Pourbaix diagram for

chromium.[6]

Electrode Preparation:

Before each experiment, the working electrode should be meticulously cleaned and

polished to ensure a reproducible surface. This is typically done by polishing with alumina

slurry of decreasing particle size, followed by rinsing with deionized water and the

supporting electrolyte solution.

Cyclic Voltammetry Measurement:

Place the prepared chromium solution in the electrochemical cell and immerse the three

electrodes.
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Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 15-

20 minutes) to remove dissolved oxygen, which can interfere with the measurements.

Maintain a blanket of the inert gas over the solution during the experiment.

Using the potentiostat, apply a potential sweep to the working electrode. The potential is

scanned linearly from an initial potential to a final potential and then the scan is reversed

back to the initial potential.

The scan rate (the rate at which the potential is swept, e.g., in mV/s) is a critical

parameter. Varying the scan rate can provide information about the reversibility and

kinetics of the redox reaction.[7] For a diffusion-controlled reversible process, the peak

current is proportional to the square root of the scan rate.[8]

Record the resulting current as a function of the applied potential to obtain a cyclic

voltammogram.

Data Analysis:

The cyclic voltammogram will show peaks corresponding to the oxidation and reduction of

the chromium species.

The peak potentials (Epa for anodic peak and Epc for cathodic peak) provide information

about the formal reduction potential (E°') of the redox couple. For a reversible system, E°'

can be estimated as the average of the two peak potentials.

The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is an

indicator of the reversibility of the electron transfer process. For a reversible one-electron

process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons

transferred.[8]

The peak currents (ipa and ipc) are related to the concentration and diffusion coefficient of

the electroactive species, as described by the Randles-Sevcik equation.[9]
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Experimental Workflow for Cyclic Voltammetry of Chromium Redox Couples
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Caption: Experimental workflow for cyclic voltammetry analysis of chromium redox couples.
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Electrochemical Relationships of Key Chromium Redox Couples

Cr(0)
(Metallic Chromium)

Cr(II)
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 E° = -0.91 V 
 (+2e-)

Cr(III)
(Chromic)

 E° = -0.74 V 
 (+3e-)

 E° = -0.41 V 
 (+e-)

Cr(VI)
(Dichromate, Cr2O7^2-)

in acidic solution

 E° = +1.33 V 
 (+6e-)

Cr(VI)
(Chromate, CrO4^2-)

in basic solution

 E° = -0.13 V 
 (+3e-)

Click to download full resolution via product page

Caption: Relationships and standard potentials of key chromium redox couples.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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